

# Application Notes and Protocols for 3,3'-Thiodipropionitrile in Lithium-Ion Batteries

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,3'-Thiodipropionitrile** (TDPN) is a nitrile-based organic compound with potential applications as a component in electrolyte formulations for lithium-ion batteries. Its molecular structure, featuring two nitrile groups and a central sulfur atom, suggests properties that could be beneficial for electrochemical performance, such as a high dielectric constant for salt dissolution and a wide electrochemical stability window. The sulfur atom may also play a role in forming a stable solid electrolyte interphase (SEI) on the anode surface.

These application notes provide a comprehensive overview of the known properties of TDPN, along with detailed protocols for its evaluation as an electrolyte component. Due to the limited availability of direct experimental data for TDPN in lithium-ion batteries, performance data for analogous nitrile-based compounds are presented for comparative purposes.

# Physicochemical Properties of 3,3'-Thiodipropionitrile

A summary of the key physicochemical properties of **3,3'-Thiodipropionitrile** is provided in the table below. These properties are essential for assessing its suitability as an electrolyte solvent.



Property	Value	Reference
Molecular Formula	C6H8N2S	[1]
Molecular Weight	140.21 g/mol	[1]
Boiling Point	191-194 °C at 7 mmHg	[1]
Melting Point	24-25 °C	[1]
Density	1.11 g/mL at 25 °C	[1]
Flash Point	195 °C (closed cup)	[1]
Refractive Index	n20/D 1.499	[1]

# Electrochemical Performance of Nitrile-Based Electrolytes (Analogous Compounds)

While specific data for TDPN is not readily available, the following table summarizes the performance of batteries utilizing other nitrile-based compounds as electrolyte additives or cosolvents. This data serves as a benchmark for the potential performance of TDPN-based electrolytes.



Electrolyte Composition	Cell Configuration	Key Performance Metrics	Reference
1.0 M LiPF6 in EC/DMC/EMC + 0.2 wt% 3,3'- sulfonyldipropionitrile (SDPN)	LiNi1/3Co1/3Mn1/3O2 / Graphite	Capacity retention of 77.3% after 100 cycles at a high voltage of 4.6 V (compared to 59.5% for the baseline electrolyte).	
2.5 m LiFSI in 3- methoxypropionitrile (MPN) + FEC additive	Graphite / LiCoO2	>50% of room temperature discharge capacity retained at -40 °C.	[2]
1.0 M LiPF6 in EC/DMC + 1,3,6- hexanetricarbonitrile (HTCN) additive	LiNi0.8Co0.1Mn0.1O2 / Li metal	88% capacity retention after 120 cycles at 1C.	[3]

## **Experimental Protocols**

The following protocols provide a detailed methodology for the preparation and electrochemical evaluation of TDPN-based electrolytes.

## **Electrolyte Preparation**

This protocol describes the formulation of a baseline electrolyte and a TDPN-containing electrolyte.

#### Materials:

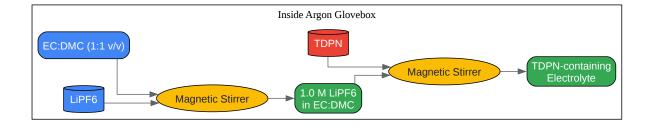
- Lithium hexafluorophosphate (LiPF6) (battery grade, >99.9%)
- Ethylene carbonate (EC) (battery grade, anhydrous, >99%)
- Dimethyl carbonate (DMC) (battery grade, anhydrous, >99%)



- **3,3'-Thiodipropionitrile** (TDPN) (anhydrous)
- Argon-filled glovebox with H2O and O2 levels < 0.5 ppm</li>

#### Procedure:

- Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1
   (v/v) mixture of EC and DMC to achieve a final concentration of 1.0 M. Stir the solution
   overnight to ensure complete dissolution.
- To prepare the TDPN-containing electrolyte, add the desired weight percentage of TDPN to the baseline electrolyte. For example, for a 2 wt% TDPN electrolyte, add 20 mg of TDPN to 980 mg of the baseline electrolyte.
- Stir the TDPN-containing electrolyte for several hours to ensure homogeneity.



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Workflow for the preparation of TDPN-based electrolytes.

## **Coin Cell Assembly**

This protocol details the assembly of 2032-type coin cells for electrochemical testing.

#### Materials:

• Cathode: e.g., LiNiMnCoO2 (NMC) coated on aluminum foil

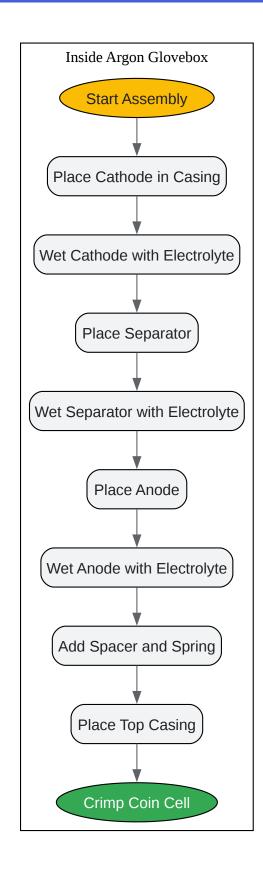


- · Anode: e.g., Graphite coated on copper foil
- Separator: Microporous polyethylene (PE) or polypropylene (PP)
- Electrolyte (prepared as in Protocol 1)
- 2032-type coin cell components (casings, spacers, springs)
- Crimping machine
- Argon-filled glovebox

#### Procedure:

- Dry all electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for cathodes, 80 °C for separators) for at least 12 hours before transferring them into the glovebox.
- Inside the glovebox, punch out circular electrodes (e.g., 12 mm diameter for the cathode, 14 mm for the anode) and separators (16 mm diameter).
- Place the cathode in the center of the bottom coin cell casing.
- Add a few drops of the electrolyte to wet the cathode surface.
- Place the separator on top of the wetted cathode.
- Add a few drops of electrolyte to wet the separator.
- Place the anode on top of the wetted separator.
- Add a few more drops of electrolyte to ensure the anode is fully wetted.
- Place a spacer and then a spring on top of the anode.
- Place the top casing onto the assembly and transfer it to the crimping machine.
- Crimp the coin cell with the appropriate pressure to ensure a good seal.





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Step-by-step workflow for coin cell assembly.



### **Electrochemical Measurements**

This protocol outlines the key electrochemical tests to evaluate the performance of the assembled coin cells.

#### Equipment:

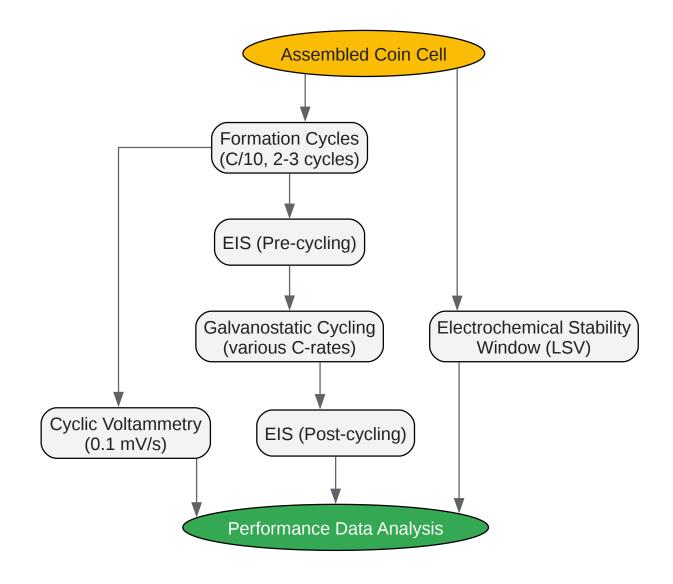
- Battery cycler
- Electrochemical workstation with potentiostat/galvanostat

#### Procedure:

- Formation Cycles:
  - Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable SEI layer.
  - Charge using a constant current-constant voltage (CC-CV) protocol and discharge using a constant current (CC) protocol within the appropriate voltage window for the chosen electrode chemistry (e.g., 3.0-4.3 V for NMC/graphite).
- Cyclic Voltammetry (CV):
  - Perform CV at a slow scan rate (e.g., 0.1 mV/s) for 3-5 cycles to identify the redox peaks and assess the electrochemical stability of the electrolyte.
- Electrochemical Impedance Spectroscopy (EIS):
  - Measure the impedance of the cell before and after cycling over a frequency range of, for example, 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV). This provides information on the charge transfer resistance and SEI formation.
- Galvanostatic Cycling:
  - Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate the rate capability.
  - Perform long-term cycling at a moderate C-rate (e.g., 1C) for at least 100 cycles to assess the capacity retention and coulombic efficiency.



- Electrochemical Stability Window (ESW) Measurement:
  - Use a three-electrode setup with a lithium reference electrode to perform linear sweep voltammetry (LSV) on a stainless steel or platinum working electrode at a slow scan rate (e.g., 0.5 mV/s) to determine the oxidative and reductive stability limits of the electrolyte.



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